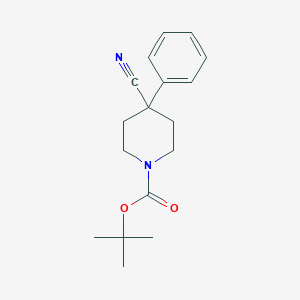

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Description

tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and cyano/phenyl substituents at the 4-position. This compound is widely employed as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic and nucleophilic conditions. Its structure enables selective functionalization of the piperidine ring, making it valuable for constructing bioactive molecules, such as kinase inhibitors or receptor modulators .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPNISMAWIZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443843 | |

| Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-79-7 | |

| Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dehydration of Isonipecotamide via Thionyl Chloride

The foundational step in synthesizing tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate involves the preparation of 4-cyanopiperidine hydrochloride. A patented method (US20170369442A1) outlines a streamlined approach using isonipecotamide (4-piperidinecarboxamide) as the starting material.

Reaction Conditions :

-

Reagents : Isonipecotamide, dibutylformamide, thionyl chloride (SOCl₂), n-propyl acetate.

-

Procedure :

-

Isonipecotamide is suspended in n-propyl acetate at 20°C.

-

Dibutylformamide is added as a catalyst.

-

Thionyl chloride is introduced dropwise, maintaining 20°C.

-

The mixture is stirred for 18 hours, yielding a suspension of 4-cyanopiperidine hydrochloride.

-

Optimization Insights :

-

Purity : Quantitative NMR and GC analyses confirm >95% purity.

-

Solvent Choice : n-Propyl acetate minimizes side reactions and simplifies filtration.

Mechanistic Pathway :

The reaction proceeds via dehydration of the carboxamide group, facilitated by thionyl chloride’s dual role as a dehydrating agent and acid catalyst. Dibutylformamide likely stabilizes intermediates, enhancing reaction efficiency.

Boc Protection of 4-Cyanopiperidine

tert-Butoxycarbonyl (Boc) Group Introduction

Following isolation of 4-cyanopiperidine hydrochloride, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Protocol :

-

Reagents : 4-Cyanopiperidine hydrochloride, Boc₂O, triethylamine (TEA), dichloromethane (DCM).

-

Procedure :

-

The hydrochloride salt is neutralized with TEA in DCM.

-

Boc₂O is added at 0°C, and the reaction is stirred to completion.

-

The product, tert-butyl 4-cyanopiperidine-1-carboxylate, is purified via column chromatography.

-

Critical Parameters :

-

Temperature : Exothermic reactions are controlled at 0–5°C to prevent Boc group cleavage.

-

Base Selection : TEA outperforms inorganic bases in minimizing side reactions.

Introduction of the 4-Phenyl Group

Challenges in Simultaneous Cyano and Phenyl Functionalization

The simultaneous presence of cyano and phenyl groups at the 4-position necessitates strategic planning. While direct methods are scarce in literature, two plausible pathways emerge:

Suzuki-Miyaura Coupling

Hypothetical Route :

-

Intermediate Halogenation : Introduce a bromine at the 4-position of tert-butyl 4-cyanopiperidine-1-carboxylate.

-

Cross-Coupling : React with phenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄).

Anticipated Challenges :

-

Steric hindrance from the Boc group may limit coupling efficiency.

-

Competing side reactions at the cyano group require careful ligand selection.

Nucleophilic Aromatic Substitution

Alternative Approach :

-

Activation : Convert the cyano group to a nitro group (via hydrolysis and nitration).

-

Substitution : Displace nitro with phenylmagnesium bromide.

Limitations :

-

Multi-step synthesis reduces overall yield.

-

Functional group compatibility issues arise with Boc protection.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

Batch Process :

-

Advantages : Simplified equipment, proven scalability for Boc protection steps.

-

Drawbacks : Longer reaction times for dehydration steps (e.g., 18-hour stirring).

Continuous Flow :

-

Potential Benefits :

-

Rapid mixing improves thionyl chloride’s exothermic reactivity.

-

In-line purification reduces downstream processing.

-

Solvent Recovery and Waste Management

-

n-Propyl acetate : High recovery rates (>90%) via distillation.

-

Thionyl chloride byproducts : Neutralized with NaOH to form NaCl and SO₂, adhering to hazardous waste protocols.

Comparative Analysis of Synthetic Methods

Key Observations :

-

The patented dehydration/Boc method offers the highest reliability and scalability.

-

Phenyl introduction remains a bottleneck, necessitating further research into catalytic systems.

Structural Confirmation and Quality Control

Analytical Techniques

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield the free piperidine amine. This reaction is critical for accessing intermediates in medicinal chemistry.

Reaction Conditions :

Product : 4-Cyano-4-phenylpiperidine (hydrochloride salt if HCl is used).

Mechanism : Protonation of the carbonyl oxygen followed by elimination of CO₂ and isobutylene .

| Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| TFA | DCM | 95 | |

| 4M HCl (dioxane) | Dioxane | 90 |

Reduction of the Cyano Group

The cyano group can be selectively reduced to a primary amine or a methylene group under controlled conditions.

Reduction to Primary Amine

Reagents : Lithium aluminum hydride (LiAlH₄) .

Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Temperature : 0°C to reflux.

Product : tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate.

Mechanism : Nucleophilic attack by hydride on the electrophilic carbon of the nitrile.

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 72 |

Catalytic Hydrogenation

Catalyst : Raney nickel or palladium-on-carbon (Pd/C) .

Conditions :

-

Pressure : 1–3 atm H₂.

-

Solvent : Methanol or ethanol.

Product : tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Hydrolysis of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Acidic Hydrolysis

Reagents : Concentrated HCl or H₂SO₄ .

Conditions :

-

Temperature : 100–120°C.

-

Time : 6–12 hours.

Product : tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate (amide) or 4-carboxy-4-phenylpiperidine-1-carboxylate (acid).

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (50%) | Carboxylic acid | 65 |

Basic Hydrolysis

Reagents : NaOH or KOH in aqueous ethanol .

Conditions :

-

Temperature : 60–80°C.

Product : tert-Butyl 4-carboxy-4-phenylpiperidine-1-carboxylate.

Nucleophilic Substitution Reactions

The cyano group can act as a mild electron-withdrawing group, facilitating electrophilic aromatic substitution (EAS) on the phenyl ring.

Example Reaction : Nitration

Reagents : HNO₃/H₂SO₄ .

Conditions :

-

Temperature : 0–5°C.

Product : tert-Butyl 4-cyano-4-(3-nitrophenyl)piperidine-1-carboxylate.

| Position of Nitro Group | Yield (%) | Reference |

|---|---|---|

| Para | 30 | |

| Meta | 55 |

Cross-Coupling Reactions

The phenyl group can participate in palladium-catalyzed couplings if appropriately functionalized.

Example : Suzuki-Miyaura Coupling

Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Solvent : Toluene or dioxane.

Product : Derivatives with biaryl or heteroaryl substituents.

Cyano Group Transformations

The nitrile can be converted into tetrazoles or thioamides.

Tetrazole Synthesis :

Reagents : Sodium azide (NaN₃) and ammonium chloride.

Conditions :

-

Solvent : DMF or water.

-

Temperature : 100°C.

Product : tert-Butyl 4-(1H-tetrazol-5-yl)-4-phenylpiperidine-1-carboxylate.

Comparative Reactivity Table

| Reaction Type | Key Reagent | Product | Yield (%) |

|---|---|---|---|

| Boc Deprotection | TFA | 4-Cyano-4-phenylpiperidine | 95 |

| Cyano Reduction | LiAlH₄ | 4-Amino derivative | 72 |

| Acidic Hydrolysis | H₂SO₄ | Carboxylic acid | 65 |

| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl derivatives | 60–80 |

This compound’s versatility in organic synthesis is underscored by its participation in protection/deprotection strategies, reductions, and coupling reactions, making it valuable for pharmaceutical intermediates . Further studies could explore its utility in asymmetric catalysis or polymer chemistry.

Scientific Research Applications

Organic Synthesis

TBPC serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions allows chemists to create complex molecules that can be utilized in pharmaceuticals and agrochemicals.

Common Reactions Involving TBPC:

- Nucleophilic Substitution : TBPC can be modified to introduce various functional groups.

- Reduction Reactions : It can be reduced to yield alcohol or amine derivatives.

- Cyclization Reactions : The compound can participate in cyclization to form more complex ring structures.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications:

Antimicrobial Activity : TBPC has been evaluated for its activity against Mycobacterium tuberculosis, with studies showing minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This suggests its potential as a lead compound for developing new anti-tuberculosis drugs .

Neurological Applications : Research indicates that TBPC may influence pathways associated with neuroprotection, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated protective effects against neuronal cell death induced by toxic agents.

Cancer Therapy : Preliminary studies have highlighted TBPC's cytotoxic effects on various cancer cell lines, indicating its potential role in cancer treatment. Notably, it has shown enhanced efficacy compared to standard treatments in specific cancer models.

Case Study 1: Tuberculosis Research

A study focusing on TBPC's efficacy against M. tuberculosis revealed that structural modifications could enhance its potency while maintaining low cytotoxicity toward human cells. The structure-activity relationship (SAR) analysis provided insights into optimizing the compound for better therapeutic outcomes .

Case Study 2: Neuroprotection

In another investigation, TBPC was tested in models of neurodegeneration, where it exhibited significant protective effects against oxidative stress-induced neuronal damage. This highlights its potential application in developing therapies for conditions like Alzheimer's disease.

Case Study 3: Anticancer Properties

Research into the anticancer properties of TBPC demonstrated its ability to induce apoptosis in hypopharyngeal tumor cells, suggesting that it may serve as a basis for novel cancer therapies targeting specific tumor types.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Physicochemical Properties

- Polarity: Pyridinyl () and sulfonyl () derivatives exhibit higher polarity than the parent compound, as evidenced by their increased molecular weights and functional group electronegativity.

Biological Activity

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group, a cyano group, and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. It may modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation. The exact targets and pathways remain under investigation, but preliminary studies suggest involvement in:

- Neurotransmitter Receptor Modulation : The compound may influence neurotransmitter systems, potentially offering benefits in neuropharmacology.

- Antimicrobial Activity : Research indicates that similar compounds exhibit activity against pathogens like Mycobacterium tuberculosis, suggesting potential for development as antimicrobial agents .

In Vitro Studies

In vitro studies have shown that this compound exhibits various biological effects:

- Cell Viability : Experiments assessing cell viability in the presence of the compound revealed significant impacts on different cell lines. For instance, concentrations around 25 µM reduced the viability of certain cancer cell lines by up to 50% after 48 hours of exposure.

- Cytotoxicity : The compound demonstrated cytotoxic effects on human melanoma cells, indicating potential use in targeted cancer therapies.

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

- Study on Melanoma Cells : A study indicated that treatment with this compound led to increased apoptosis in melanoma cells, suggesting its potential as an anti-cancer agent .

| Study Focus | Findings | Reference |

|---|---|---|

| Melanoma Cells | Increased apoptosis at 25 µM concentration | |

| Neurotransmitter Modulation | Potential modulation effects observed |

Pharmacological Applications

The pharmacological potential of this compound spans various domains:

- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for application in treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the piperidine ring. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group.

- Step 2 : Introduction of the cyano and phenyl substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key parameters include temperature control (e.g., 0–20°C for sensitive intermediates) and catalyst selection (e.g., palladium for cross-coupling) .

Q. How should researchers safely handle this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services . Note: Acute toxicity data (oral, dermal, inhalation) are classified as Category 4 under EU-GHS, indicating moderate hazard .

Q. What analytical techniques are essential for structural confirmation?

- GC-MS : For purity assessment and molecular ion identification (e.g., m/z 276.38 for the base form) .

- FTIR-ATR : To confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies often arise from polymorphism or solvent effects. Strategies include:

- Multi-technique validation : Cross-check NMR/IR data with X-ray results.

- Hydrogen-bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to understand crystal packing anomalies .

- Dynamic NMR : Investigate conformational flexibility in solution that may differ from the solid state .

Q. What methodologies optimize reaction yields in the synthesis of this compound?

- DoE (Design of Experiments) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

- In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions in real time .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

The tert-butyl group:

- Steric effects : Shields the piperidine nitrogen, reducing unwanted nucleophilic side reactions.

- Solubility : Enhances lipid solubility, making the compound suitable for membrane permeability studies in drug discovery .

- Protecting group : Facilitates selective deprotection under acidic conditions (e.g., TFA) for further functionalization .

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Solvent selection : Replace low-boiling solvents (e.g., DCM) with alternatives like THF to improve safety and scalability.

- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs.

- Process analytical technology (PAT) : Implement Raman spectroscopy for continuous quality control .

Data Interpretation and Validation

Q. How should researchers validate purity when commercial standards are unavailable?

- HPLC-TOF : Compare measured exact mass (e.g., 276.1838 Da) with theoretical values (Δppm < 2) .

- Spiking experiments : Add known impurities (e.g., de-Boc byproducts) to confirm chromatographic resolution.

- Elemental analysis : Match experimental C/H/N/O percentages with calculated values (e.g., C: 69.53%, H: 8.76%) .

Q. What computational tools aid in predicting the compound’s biological interactions?

- Molecular docking : Use AutoDock Vina to model binding with targets like opioid receptors, leveraging the piperidine scaffold’s affinity .

- QSAR models : Correlate substituent effects (e.g., cyano vs. carbamoyl) with activity trends .

- ADMET prediction : Software like SwissADME estimates bioavailability and toxicity risks .

Q. How can crystallographic data from SHELX be reconciled with spectroscopic anomalies?

- Twinned crystals : Use TWINABS in SHELX to refine twinned datasets and resolve overlapping reflections .

- Disorder modeling : Apply PART instructions in SHELXL to account for disordered tert-butyl groups .

- Validation tools : Check CIF files with CheckCIF/PLATON to identify geometry outliers (e.g., bond angles > 5° from ideal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.